1-苯基-2,3,4,9-四氢-1H-β-咔啉

概述

描述

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound . It is a derivative of beta-carboline and is chemically related to tryptamines . It is an alkaloid and its derivatives have a variety of pharmacological properties .

Molecular Structure Analysis

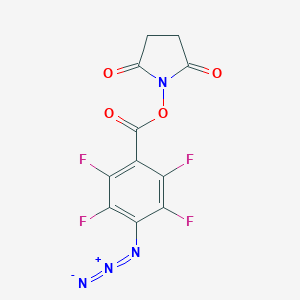

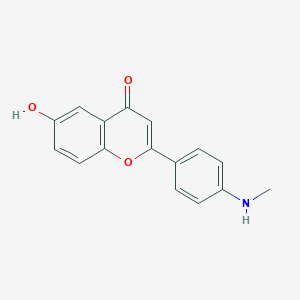

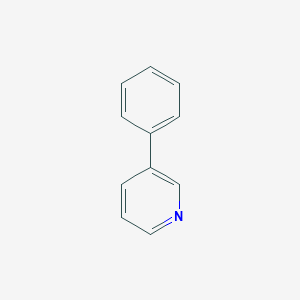

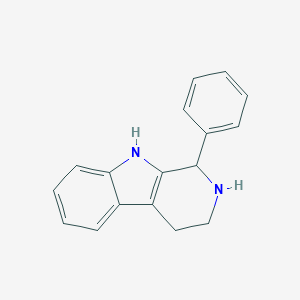

The molecular formula of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is C18H16N2O2 . The InChI code is 1S/C18H16N2O2/c21-18(22)15-10-13-12-8-4-5-9-14(12)19-17(13)16(20-15)11-6-2-1-3-7-11/h1-9,15-16,19-20H,10H2,(H,21,22) .

Chemical Reactions Analysis

The specific chemical reactions involving 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline are not detailed in the search results. However, it’s known that this compound is a selective inhibitor of l-tartaric acid .

Physical And Chemical Properties Analysis

The molecular weight of 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline is 292.34 . The compound has a melting point of 165-168°C .

科学研究应用

HIV-1 Reverse Transcriptase Inhibitors

In a study, 50 novel 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid analogs were designed as non-nucleoside inhibitors of HIV-1 reverse transcriptase . The docking studies of the designed analogs were performed using HIV-1 reverse transcriptase as the receptor . The results indicate that the designed analogs adopt a similar orientation and share the same binding mode as that of some of the classical non-nucleoside reverse transcriptase inhibitors within the active site of non-nucleoside inhibitory binding pocket of HIV-1 reverse transcriptase .

Anti-Cancer Agents

A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Ozonolysis Studies

The compound has been used in ozonolysis studies of the enamine bond .

Drug Discovery

The indole unit, which includes 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations .

作用机制

Target of Action

The primary target of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV virus, making it a key target for antiretroviral therapy .

Mode of Action

1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase . It binds to the active site of the enzyme, preventing it from converting viral RNA into DNA . This inhibits the replication of the virus and slows the progression of the disease .

Biochemical Pathways

The compound affects the HIV replication pathway by inhibiting the reverse transcriptase enzyme . This prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus .

Pharmacokinetics

It’s important to note that compounds violating more than one of lipinski’s rule of five parameters may have problems with bioavailability .

Result of Action

The inhibition of the HIV-1 reverse transcriptase enzyme by 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole results in a decrease in the replication of the HIV virus . This can slow the progression of the disease and reduce the viral load in the body .

Action Environment

Like all drugs, its action, efficacy, and stability could be influenced by various environmental factors such as temperature, ph, and the presence of other substances .

安全和危害

The safety and hazards associated with 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline are not detailed in the search results. However, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

属性

IUPAC Name |

1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2/c1-2-6-12(7-3-1)16-17-14(10-11-18-16)13-8-4-5-9-15(13)19-17/h1-9,16,18-19H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INERHEQVAVQJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276762 | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

CAS RN |

3790-45-2 | |

| Record name | 1-Phenyl-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives be synthesized effectively?

A1: Research indicates that 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives can be synthesized via the Maillard reaction. This involves reacting 5-methoxytryptamine with various aldehydes in water. [] The reaction conditions, such as catalyst loading, temperature, and time, can be optimized to achieve high yields. One study demonstrated that yields greater than 70% could be achieved at temperatures below 50°C within 5 hours using a 7 mole % catalyst loading. []

Q2: What analytical techniques are valuable for characterizing 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?

A2: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) have proven to be valuable tools for characterizing these compounds. [] These techniques provide insights into the molecular weight and fragmentation patterns of the synthesized β-carboline derivatives, aiding in their structural elucidation.

Q3: Are there any computational studies exploring the potential applications of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives?

A3: Yes, computational chemistry has been employed to investigate the potential of 1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid derivatives as HIV-1 reverse transcriptase inhibitors. [, ] These in silico studies involve designing novel derivatives and evaluating their theoretical interactions with the target enzyme. While these studies represent a starting point, further research, including in vitro and in vivo experiments, are necessary to validate these findings and explore their therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。